Cas no 105994-75-0 (1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid)
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carboxylicacid, 1-methyl-5-phenyl-
- 1-methyl-5-phenylpyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carboxylicacid,1-methyl-5-phenyl
- methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
- BUTTPARK 98\18-87
- 4-Carboxy-1-methyl-5-phenyl-1H-pyrazole
- 1-Phenyl-5-Methyl Pyrazole-4-Carboxylic Acid
- 1-Methyl-5-phenyl-1H-pyrazol-4-carboxylic acid
- 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylicacid97%
- 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid 97%
- W-204596
- CHEMBL2326886
- MFCD04038957
- EN300-123629
- DTXSID30383696
- Q27452014
- PS-3429
- 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, AldrichCPR
- FT-0608075
- MXGOKNNGBUOAGF-UHFFFAOYSA-N
- Z808584750
- SY147774
- AKOS009159066
- 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-phenyl-
- 1FF
- CS-0308537
- SDCCGMLS-0066070.P001
- 105994-75-0
- SCHEMBL826906
- 1-METHYL-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLICACID
- STL583867
- G19374
-
- MDL: MFCD04038957
- Inchi: 1S/C11H10N2O2/c1-13-10(8-5-3-2-4-6-8)9(7-12-13)11(14)15/h2-7H,1H3,(H,14,15)
- InChI Key: MXGOKNNGBUOAGF-UHFFFAOYSA-N
- SMILES: OC(C1C=NN(C)C=1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 202.07400
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.24
- Melting Point: 215-216
- Boiling Point: 367°C at 760 mmHg
- Flash Point: 175.8°C
- Refractive Index: 1.617
- PSA: 55.12000
- LogP: 1.78530
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 22-36
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100906-5g |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid |
105994-75-0 | 5g |
14386CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100906-1g |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid |
105994-75-0 | 1g |
3851CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100906-5g |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid |
105994-75-0 | 5g |
14386.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100906-1g |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid |
105994-75-0 | 1g |
3851.0CNY | 2021-07-13 | ||
| TRC | M354490-50mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic Acid |
105994-75-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M354490-100mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic Acid |
105994-75-0 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M354490-500mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic Acid |
105994-75-0 | 500mg |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM371300-250mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid |
105994-75-0 | 95%+ | 250mg |
$140 | 2023-01-04 | |
| Chemenu | CM371300-500mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid |
105994-75-0 | 95%+ | 500mg |
$232 | 2023-01-04 | |
| Chemenu | CM371300-1g |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid |
105994-75-0 | 95%+ | 1g |
$340 | 2023-01-04 |
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid Suppliers
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Recent Advances in the Study of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 105994-75-0)
The compound 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 105994-75-0) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug development. This pyrazole derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting inflammatory and metabolic disorders. Recent studies have explored its potential as a scaffold for designing novel inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are implicated in chronic inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid derivatives as selective COX-2 inhibitors. The researchers synthesized a series of analogs and evaluated their inhibitory activity using in vitro enzyme assays and molecular docking simulations. The results indicated that modifications at the phenyl and carboxylic acid moieties significantly enhanced selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Another notable advancement was reported in a 2024 European Journal of Pharmaceutical Sciences article, which investigated the compound's role in PDE4 inhibition. PDE4 is a promising target for treating asthma and chronic obstructive pulmonary disease (COPD). The study highlighted that 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid derivatives exhibited potent PDE4 inhibitory activity with improved pharmacokinetic properties, including enhanced oral bioavailability and reduced hepatic clearance. These findings suggest potential for further development into clinical candidates.
In addition to its pharmacological applications, recent research has also focused on optimizing the synthetic routes for 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid. A 2023 Organic Process Research & Development paper described a scalable, green chemistry approach using catalytic hydrogenation, which reduced the reliance on hazardous reagents and improved yield (up to 85%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications.
Looking ahead, the versatility of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid continues to inspire innovation. Ongoing studies are exploring its utility in cancer therapeutics, particularly as a building block for kinase inhibitors. Preliminary data from a 2024 Bioorganic & Medicinal Chemistry Letters study suggest that certain derivatives exhibit promising activity against tyrosine kinases involved in tumor proliferation. Further optimization and preclinical evaluation are warranted to assess their therapeutic potential.
In conclusion, 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 105994-75-0) remains a compound of high interest in chemical biology and pharmaceutical research. Its structural flexibility, combined with recent synthetic and pharmacological breakthroughs, positions it as a valuable tool for drug discovery. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications.
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